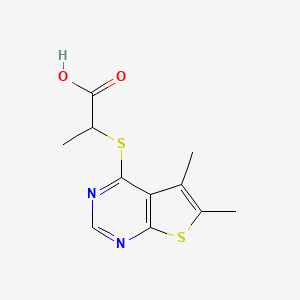![molecular formula C17H13NO2 B5252304 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5252304.png)
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with a hydroxyphenyl group attached via an ethenyl linkage
准备方法
The synthesis of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be achieved through several methods:
-
Synthetic Routes
-
Industrial Production Methods
- Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the hydroxy group, leading to the formation of quinone derivatives.
-
Reduction
- Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the double bond or the quinoline ring, resulting in different reduced forms of the compound.
-
Substitution
- Substitution reactions can occur at various positions on the quinoline ring or the hydroxyphenyl group. Common reagents for substitution include halogens, alkylating agents, and acylating agents.
科学研究应用
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one has a wide range of applications in scientific research:
-
Chemistry
- The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
-
Biology
- In biological research, the compound is studied for its potential as a fluorescent probe. Its ability to emit light upon excitation makes it useful in imaging and diagnostic applications .
-
Medicine
- The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its interactions with biological targets are being explored for the development of new drugs .
-
Industry
- In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
作用机制
The mechanism of action of 2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity. These interactions are often mediated by the hydroxy group and the conjugated double bond system .
-
Pathways Involved
- The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications .
相似化合物的比较
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
-
Uniqueness
- The unique combination of the hydroxyphenyl group and the ethenyl linkage in this compound gives it distinct chemical properties. These properties make it valuable in research and industrial applications .
属性
IUPAC Name |
2-[(E)-2-(2-hydroxyphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-8-4-1-5-12(16)9-10-13-11-17(20)14-6-2-3-7-15(14)18-13/h1-11,19H,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFHWIVWXRWHEP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=CC(=O)C3=CC=CC=C3N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(E)-[1-(2-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-phenylmethoxybenzoic acid](/img/structure/B5252222.png)
![N-(3-fluorophenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5252230.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B5252236.png)
![2-[2-(3-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one](/img/structure/B5252249.png)
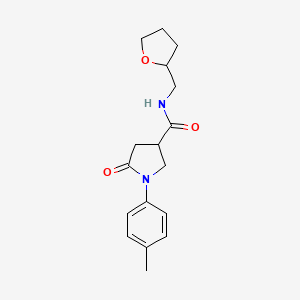
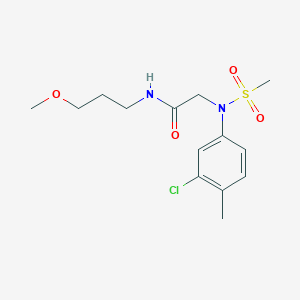
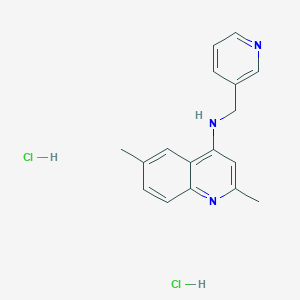
![ethyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5252271.png)
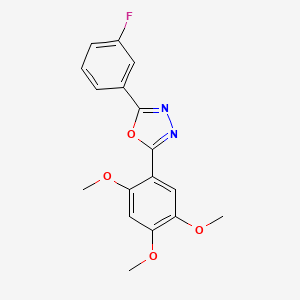
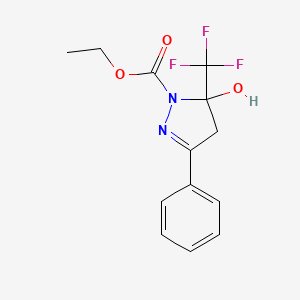
![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5252292.png)
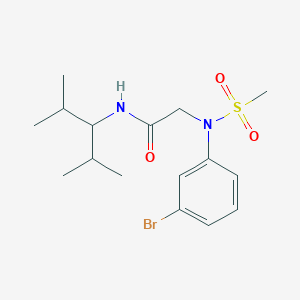
![7-bromo-4-[2-(morpholin-4-yl)acetyl]-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one](/img/structure/B5252305.png)
